molecular formula C9H17NO4S B13221130 N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)-3-methylbutanamide

N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)-3-methylbutanamide

Cat. No.: B13221130
M. Wt: 235.30 g/mol
InChI Key: ZINYRENVFOMNOC-UHFFFAOYSA-N
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Description

N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)-3-methylbutanamide is a chemical compound with the molecular formula C7H13NO5S and a molecular weight of 223.25 g/mol . This compound is known for its unique structure, which includes a thiolane ring and a hydroxy group, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)-3-methylbutanamide typically involves the reaction of 3-methylbutanamide with a thiolane derivative under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to achieve high yield and purity. The final product is purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)-3-methylbutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)-3-methylbutanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)-3-methylbutanamide involves its interaction with specific molecular targets. The hydroxy group and thiolane ring play crucial roles in its binding to enzymes or receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)amino]propanoic acid
  • N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)-β-alanine

Uniqueness

N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)-3-methylbutanamide is unique due to its specific substitution pattern on the thiolane ring and the presence of a hydroxy group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C9H17NO4S

Molecular Weight

235.30 g/mol

IUPAC Name

N-(4-hydroxy-1,1-dioxothiolan-3-yl)-3-methylbutanamide

InChI

InChI=1S/C9H17NO4S/c1-6(2)3-9(12)10-7-4-15(13,14)5-8(7)11/h6-8,11H,3-5H2,1-2H3,(H,10,12)

InChI Key

ZINYRENVFOMNOC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)NC1CS(=O)(=O)CC1O

Origin of Product

United States

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